molecular formula C16H18N2O2 B1592263 Benzyl N-(2-amino-2-phenylethyl)carbamate CAS No. 1041261-05-5

Benzyl N-(2-amino-2-phenylethyl)carbamate

Cat. No.: B1592263
CAS No.: 1041261-05-5
M. Wt: 270.33 g/mol
InChI Key: PRGWXRXVMOOPKN-UHFFFAOYSA-N
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Description

Benzyl N-(2-amino-2-phenylethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a benzyl group attached to the nitrogen atom of the carbamate, and a 2-amino-2-phenylethyl group attached to the nitrogen atom of the carbamate.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method for synthesizing carbamates is through the Curtius rearrangement. This involves the thermal decomposition of an acyl azide to form an isocyanate intermediate, which then reacts with an alcohol to form the carbamate.

    Chloroformate Method: Another method involves the reaction of chloroformates with amines.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, benzyl carbamates can be produced by catalytic hydrogenation of benzyl isocyanates in the presence of an alcohol. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-(2-amino-2-phenylethyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The compound can also undergo reduction reactions.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Scientific Research Applications

Chemistry:

    Protecting Groups: Benzyl N-(2-amino-2-phenylethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis.

Biology and Medicine:

    Enzyme Inhibition: Carbamates are known to inhibit certain enzymes, such as acetylcholinesterase. This property makes them useful in the study of enzyme kinetics and the development of enzyme inhibitors.

    Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Polyurethane Production: Carbamates are used in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.

Mechanism of Action

Mechanism:

    Enzyme Inhibition: Benzyl N-(2-amino-2-phenylethyl)carbamate inhibits enzymes by forming a stable carbamate-enzyme complex. This prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity.

    Molecular Targets: The primary molecular targets are enzymes with active sites that can form stable complexes with carbamates, such as acetylcholinesterase.

Comparison with Similar Compounds

    Ethyl N-(2-amino-2-phenylethyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl N-(2-amino-2-phenylethyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.

    Phenyl N-(2-amino-2-phenylethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness:

    Benzyl Group: The presence of the benzyl group in Benzyl N-(2-amino-2-phenylethyl)carbamate provides unique steric and electronic properties that can influence its reactivity and interactions with enzymes, making it distinct from its analogs.

Properties

IUPAC Name

benzyl N-(2-amino-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597406
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041261-05-5
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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